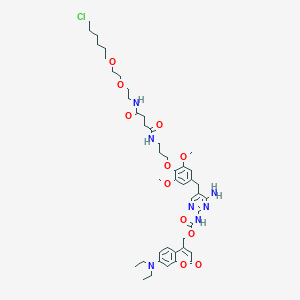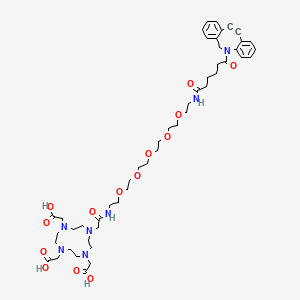
CYM51317
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CYM51317 is a short-acting KOR antagonist.
Aplicaciones Científicas De Investigación
1. Quantitative Titrations Using Cr51-Labelled Target Cells
The cytotoxic assay using isotope-labeled target cells, where Cr51 is utilized for swift labeling and achieving high specificity, is an important application in transplantation immunology. This method is beneficial for quantitative studies of antigens and antibodies involved in this field (Wigzell, 1965).
2. Analysis of CYP51 Gene in Antifungal Resistance
The CYP51 gene, which encodes cytochrome P450 sterol 14alpha-demethylase, is pivotal in understanding antifungal resistance, especially in Aspergillus fumigatus. Comparative analyses of CYP51 sequences have led to hypotheses regarding the basis of azole resistance in fungi (Edlind et al., 2001).
3. Examining Amino Acid Residues in Rat CYP51
Research focusing on the amino acid residues that affect the function of rat sterol 14-demethylase P450 (CYP51) through point mutation studies provides insights into its catalytic activity and interaction with antifungal agents like ketoconazole (Nitahara et al., 2001).
4. Mutations in CYP51 Gene and Azole Resistance
The study of mutations in the CYP51 gene in Aspergillus flavus, particularly the T1025C nucleotide change resulting in the Y319H amino acid substitution, sheds light on azole resistance mechanisms in fungal species (Paul et al., 2015).
5. Proton Delivery Network in CYP51 Catalysis
Investigating the requirement of an active proton delivery network in CYP51 enzymes for sterol biosynthesis, particularly the removal of the 14α-methyl group from sterol precursors, provides essential insights into sterol metabolism and the unified mechanism of CYP51 reaction (Hargrove et al., 2020).
Propiedades
Fórmula molecular |
C23H29N5O2 |
|---|---|
Peso molecular |
407.52 |
Nombre IUPAC |
1-(6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C23H29N5O2/c1-15-3-4-21-17(13-15)14-20(23-24-16(2)27-30-23)22(26-21)28-9-5-18(6-10-28)25-19-7-11-29-12-8-19/h3-4,13-14,18-19,25H,5-12H2,1-2H3 |
Clave InChI |
JHRCZIKHMOJCKF-UHFFFAOYSA-N |
SMILES |
CC1=NOC(C2=CC3=CC(C)=CC=C3N=C2N4CCC(NC5CCOCC5)CC4)=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CYM-51317; CYM 51317; CYM51317 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





